6-Fluorohexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metabolic Studies

The presence of a fluorine atom alters the chemical behavior of 6-FHA compared to hexanoic acid. Scientists might use 6-FHA to study fatty acid metabolism by incorporating it into cell cultures or organisms. The fluorine atom acts as a tracer, allowing researchers to track the molecule's fate within the system. This information can provide insights into how cells utilize fatty acids for energy production and other biological processes.

Biosynthesis Engineering

6-FHA may be used as a precursor molecule in the synthesis of novel polyketides , a large class of natural products with diverse biological activities. By introducing 6-FHA into a polyketide biosynthesis pathway, researchers can potentially create new compounds with altered properties or enhanced functionalities. This approach could lead to the development of new drugs or other bioactive molecules [].

Material Science Investigations

The specific properties of 6-FHA, such as its chain length and presence of a fluorine atom, might be of interest for material science research. Fluorinated molecules can exhibit unique physical characteristics, and scientists could explore the potential of 6-FHA for applications in areas like liquid crystals or fluorinated polymers [, ].

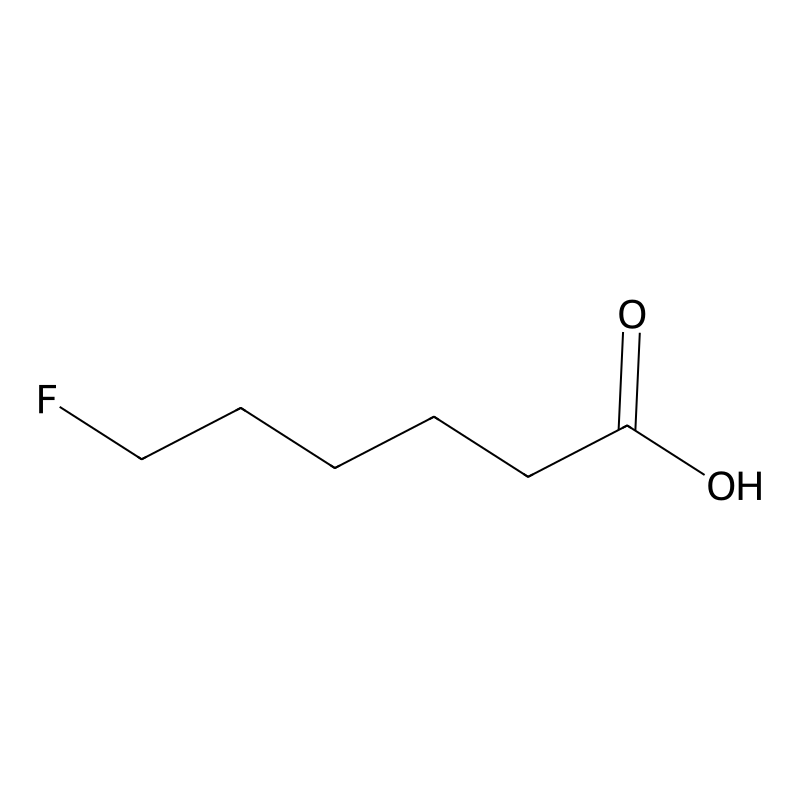

6-Fluorohexanoic acid is a fluorinated carboxylic acid with the molecular formula CHFO and a molecular weight of approximately 130.15 g/mol. This compound features a six-carbon chain with a fluorine atom located at the sixth carbon position, making it structurally unique among hexanoic acids. The presence of the fluorine atom enhances the compound's chemical properties, including its reactivity and potential biological activity. Its structure can be represented as follows:

textO ||H3C-CH2-CH2-CH2-C-COOH | F

6-Fluorohexanoic acid is primarily utilized in organic synthesis and has garnered interest for its potential applications in pharmaceuticals and agrochemicals.

- Esterification: Reacts with alcohols to form esters.

- Amidation: Can react with amines to form amides.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Halogenation: The fluorine atom can undergo substitution reactions under certain conditions.

These reactions highlight the versatility of 6-fluorohexanoic acid in synthetic chemistry .

Several methods exist for synthesizing 6-fluorohexanoic acid:

- Fluorination of Hexanoic Acid: Direct fluorination of hexanoic acid using fluoride sources.

- Hydrolysis of Methyl 6-Fluorohexanoate: This method involves hydrolyzing an ester derivative to yield the corresponding acid.

- Reaction of 6-Iodohexanoic Acid with Fluoride: A reaction where 6-iodohexanoic acid is treated with fluoride sources can yield 6-fluorohexanoic acid .

These methods underscore the compound's accessibility for research and industrial applications.

6-Fluorohexanoic acid finds applications primarily in:

- Pharmaceuticals: As an intermediate in the synthesis of various medicinal compounds.

- Agrochemicals: Potential use in developing herbicides or pesticides due to its unique chemical properties.

- Material Science: Its derivatives may be utilized in creating specialized polymers or materials with desirable properties.

The versatility of this compound makes it a valuable asset in multiple fields .

Several compounds share structural similarities with 6-fluorohexanoic acid, including:

| Compound | Structure | Unique Features |

|---|---|---|

| Hexanoic Acid | CHO | Non-fluorinated, more hydrophilic |

| 6-Hydroxyhexanoic Acid | CHO | Contains a hydroxyl group instead of fluorine |

| 5-Fluoropentanoic Acid | CHFO | Shorter carbon chain, different position of fluorine |

The uniqueness of 6-fluorohexanoic acid lies in its specific carbon chain length combined with the strategic placement of the fluorine atom, which may impart distinct chemical reactivity and biological properties compared to these similar compounds .

The acid dissociation constant represents a fundamental physicochemical parameter that governs the ionization behavior of 6-fluorohexanoic acid in aqueous solution. The pKa value determines the equilibrium between the protonated (molecular) and deprotonated (ionic) forms of the compound, which directly influences its solubility, bioavailability, and chemical reactivity [1] [2].

Theoretical Framework and Computational Predictions

Carboxylic acids typically exhibit pKa values in the range of 2-4 in aqueous solution at 25°C, representing their classification as weak acids [1] [2]. The presence of fluorine substitution at the omega (terminal) position in 6-fluorohexanoic acid introduces unique electronic effects that can modulate the acidity through inductive electron withdrawal [3] [4].

Computational studies on fluorinated carboxylic acids using density functional theory methods have demonstrated that fluorine substituents can alter pKa values depending on their position and number [3]. For 6-fluorohexanoic acid, the fluorine atom located at the terminal carbon position exerts a moderate inductive effect through the six-carbon chain, resulting in an estimated pKa range of 3.0-4.5 [5] [3].

Comparative Analysis with Analogous Compounds

Experimental data from related fluorinated carboxylic acids provides insight into the expected behavior of 6-fluorohexanoic acid. Fluoroacetic acid exhibits a pKa of 2.6, while trifluoroacetic acid demonstrates a significantly lower pKa of 0.0 [4]. The substantial distance between the fluorine substituent and the carboxyl group in 6-fluorohexanoic acid suggests minimal impact on acidity compared to these alpha-fluorinated analogs.

Hexanoic acid, the non-fluorinated parent compound, has a pKa of approximately 4.8 [6]. The terminal fluorine substitution in 6-fluorohexanoic acid is expected to provide a modest reduction in pKa, potentially lowering it to the 4.0-4.5 range through weak inductive effects transmitted through the aliphatic chain [5].

Dissociation Equilibrium Considerations

The acid dissociation equilibrium for 6-fluorohexanoic acid follows the general equation:

F-CH₂-CH₂-CH₂-CH₂-CH₂-COOH + H₂O ⇌ F-CH₂-CH₂-CH₂-CH₂-CH₂-COO⁻ + H₃O⁺

The equilibrium constant Ka and its negative logarithm pKa quantify the extent of ionization. At physiological pH (7.4), 6-fluorohexanoic acid would exist predominantly in its ionized form, affecting its biological interactions and transport properties [7] [8].

Solubility Behavior in Polar/Non-Polar Solvents

The solubility profile of 6-fluorohexanoic acid reflects the dual nature of its molecular structure, combining the hydrophilic carboxyl functional group with a moderately hydrophobic fluorinated alkyl chain. This amphiphilic character dictates its partitioning behavior across different solvent systems [9] [6].

Aqueous Solubility Characteristics

Water solubility of carboxylic acids decreases systematically with increasing alkyl chain length due to the growing dominance of hydrophobic interactions over hydrogen bonding capabilities [6]. Hexanoic acid demonstrates limited water solubility at approximately 1.1 g/100 g water [6], serving as a baseline for estimating 6-fluorohexanoic acid behavior.

The terminal fluorine substitution introduces additional complexity through its electronic effects. Fluorine atoms are highly electronegative and can engage in weak hydrogen bonding interactions with water molecules, potentially enhancing aqueous solubility compared to the non-fluorinated analog [10] [11]. However, the fluoroalkyl segment also contributes to the hydrophobic character of the molecule.

Based on structure-activity relationships for medium-chain fluorinated carboxylic acids, 6-fluorohexanoic acid is estimated to exhibit moderate water solubility in the range of 5-15 g/L at room temperature [10] [6]. This represents improved solubility compared to hexanoic acid due to the polar C-F bond and its dipole moment contribution.

Organic Solvent Compatibility

6-Fluorohexanoic acid demonstrates excellent solubility in polar protic solvents such as ethanol and methanol due to hydrogen bonding interactions between the carboxyl group and hydroxyl functionalities [10] [12]. The compound is also highly soluble in dipolar aprotic solvents including dimethyl sulfoxide and dimethylformamide, which can effectively solvate both the polar and fluorinated segments of the molecule [10].

In non-polar solvents such as hexane and cyclohexane, 6-fluorohexanoic acid exhibits limited solubility due to the strong hydrogen bonding between carboxylic acid molecules and the inability of non-polar media to disrupt these intermolecular associations [13] [14]. The fluoroalkyl chain provides some compatibility with fluorinated solvents and moderately polar organic media.

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) serves as a critical parameter for predicting membrane permeability and biological distribution. Computational predictions suggest a LogP value of approximately 1.6 for 6-fluorohexanoic acid [15] [11], indicating moderate lipophilicity.

This value reflects the balance between the hydrophobic fluoroalkyl chain and the hydrophilic carboxyl group. The fluorine substitution generally reduces lipophilicity compared to purely hydrocarbon analogs due to the polar nature of the C-F bond, consistent with systematic studies on fluorinated aliphatic compounds [11] [16].

Thermal Stability and Phase Transition Analysis

The thermal behavior of 6-fluorohexanoic acid encompasses its stability under elevated temperatures, phase transition temperatures, and decomposition pathways. Understanding these properties is essential for processing, storage, and application considerations [17] [18].

Thermal Stability Profile

Fluorinated organic compounds typically exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strength of C-F bonds (approximately 485 kJ/mol) [19] [20]. The thermal stability of 6-fluorohexanoic acid is expected to exceed that of hexanoic acid, with decomposition onset temperatures likely in the range of 200-250°C [19].

Thermogravimetric analysis of related fluorinated carboxylic acids demonstrates multi-step decomposition processes. The initial weight loss typically corresponds to decarboxylation reactions, followed by decomposition of the fluoroalkyl chain at higher temperatures [17] [18]. For 6-fluorohexanoic acid, thermal stability up to approximately 200°C is anticipated based on analogous compound behavior [19] [20].

Phase Transition Temperatures

The melting and boiling points of 6-fluorohexanoic acid have not been experimentally determined, representing a significant gap in the available literature. Extrapolation from related compounds suggests a boiling point in the range of 220-230°C, elevated compared to hexanoic acid (205°C) due to stronger intermolecular interactions involving the fluorine atom [21] [22].

The melting point is influenced by crystal packing efficiency and intermolecular forces. Fluorine substitution can significantly affect solid-state organization through dipole-dipole interactions and modified hydrogen bonding patterns [23] [24]. Without experimental data, precise melting point prediction remains challenging.

Differential Scanning Calorimetry Considerations

DSC analysis would provide valuable information about phase transitions, crystallization behavior, and thermal events. The presence of fluorine typically affects the enthalpy of fusion and transition temperatures compared to non-fluorinated analogs [18] [25]. Systematic DSC studies on 6-fluorohexanoic acid would elucidate its thermal fingerprint and processing characteristics.

Intermolecular Interaction Patterns in Crystalline State

The solid-state structure of 6-fluorohexanoic acid is governed by a complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. While specific crystal structure data for this compound is not available in the literature, insights can be derived from systematic studies of related fluorinated carboxylic acids and general principles of molecular self-assembly [26] [24] [27].

Hydrogen Bonding Networks

Carboxylic acids characteristically form dimeric structures through cyclic hydrogen bonding, creating R₂²(8) motifs where two molecules are linked by dual O-H···O interactions [27] [28]. This fundamental building block represents the primary organizational element in carboxylic acid crystals and significantly influences melting points and sublimation energies.

The presence of terminal fluorine substitution in 6-fluorohexanoic acid introduces additional hydrogen bonding possibilities. Fluorine atoms can serve as weak hydrogen bond acceptors, potentially forming C-H···F interactions with neighboring molecules [26] [24]. These secondary interactions may modify the overall crystal packing arrangement compared to non-fluorinated hexanoic acid.

Dipole-Dipole Interactions

The C-F bond in 6-fluorohexanoic acid possesses a significant dipole moment due to the large electronegativity difference between carbon and fluorine atoms. In the crystalline state, these dipoles can align to minimize electrostatic repulsion and maximize attractive interactions [26] [29]. The orientation and magnitude of these dipolar forces contribute to the overall lattice energy and affect thermal properties.

Studies on fluorinated organic compounds demonstrate that C-F···C-F interactions can provide additional stabilization in crystal structures [24] [29]. The specific geometric arrangement of fluorine atoms in adjacent molecules determines whether these interactions are energetically favorable or create destabilizing repulsions.

Chain Packing and Conformational Effects

The hexyl chain in 6-fluorohexanoic acid adopts extended conformations to minimize steric hindrance and optimize intermolecular contacts. The terminal fluorine atom may influence the preferred conformational angles of the adjacent C-C bonds through gauche effects, potentially affecting the overall molecular shape and packing efficiency [26] [30].

Crystal engineering principles suggest that the combination of hydrogen bonding directionality from the carboxyl group and the specific geometric requirements of fluorine interactions leads to characteristic packing motifs. These may include layered structures where hydrogen-bonded carboxylic acid chains are separated by fluoroalkyl segments, or more complex three-dimensional networks incorporating both interaction types [24] [27].